Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Description
Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a naphthalene-derived ester characterized by a hydroxyl group at position 4, isopropyl and methoxy substituents at positions 6, 7, and 8, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-9(2)15-12-6-10(17(19)22-5)7-13(18)11(12)8-14(20-3)16(15)21-4/h6-9,18H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAIMYGKSJEBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate, a compound belonging to the naphthoate family, has garnered attention for its biological activities. This article synthesizes available research findings, case studies, and data tables that highlight its biological significance.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 318.37 g/mol. Its structure includes a naphthalene ring with methoxy and hydroxy functional groups, which are believed to contribute to its biological activity.
Antitumoral Activity
Research indicates that compounds similar to this compound exhibit significant antitumoral properties. For instance, studies using the MTT assay have demonstrated that related compounds can inhibit the growth of various tumor cell lines. A notable study found that methyl derivatives of naphthoates showed cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. In vitro tests have shown effectiveness against several bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was reported at 1,000 μg/mL for certain derivatives, indicating moderate antimicrobial potency .
Antioxidative Effects
Antioxidative properties are another area where this compound shows promise. It is hypothesized that the presence of methoxy groups enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress. This aspect is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
Case Studies
- Study on Antitumoral Activity : A study published in the Bulletin of the Korean Chemical Society assessed the growth inhibitory effects of methyl derivatives from Trichocolea hatcheri. The results indicated significant growth inhibition in tumor cell lines, supporting the potential use of these compounds in cancer treatment .
- Antimicrobial Testing : Another investigation tested various naphthoate derivatives against common pathogenic bacteria. Results showed that certain modifications to the naphthalene structure increased antimicrobial efficacy, highlighting the importance of structural variations in enhancing biological activity .
Table 1: Biological Activities of this compound
Scientific Research Applications
Anticancer Research
One of the prominent applications of methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is in the development of anticancer agents. Research indicates that derivatives of naphthoic acids can inhibit antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. A study demonstrated that metalation of related naphthoic acids led to the formation of trianion intermediates that facilitate the construction of potent inhibitors against these proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Its structural analogs have shown efficacy in reducing inflammation markers in various biological models. This property makes it a candidate for developing new anti-inflammatory drugs .
Agrochemical Applications
This compound is utilized in agrochemicals as a potential herbicide and pesticide. Its effectiveness against specific plant pathogens and pests has been noted in agricultural studies. The compound's ability to interfere with biochemical pathways in target organisms suggests it could be developed into a selective herbicide .
Material Science Applications
In material science, this compound serves as a building block for synthesizing functional materials. Its derivatives have been explored for use in creating polymers with enhanced thermal stability and mechanical properties. The incorporation of such naphthoate derivatives into polymer matrices has shown promise in improving material performance under various environmental conditions .
Table 1: Summary of Applications and Findings
Case Study: Anticancer Activity
A detailed study published in a peer-reviewed journal explored the synthesis of this compound derivatives and their effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent against various cancers.
Comparison with Similar Compounds
Ester Group Variations
- Ethyl vs. Methyl Ester : The ethyl analog (CymitQuimica Ref: 10-F787817) has a higher molecular weight (318.36 vs. 304.34) and likely increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
- Acetoxy groups are often hydrolyzed in vivo to release active hydroxyl compounds, altering pharmacokinetics .
Hydroxyl and Methoxy Groups
- 4-Hydroxyl Group : The hydroxyl group in the target compound enables hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or receptors). Its absence in the acetoxy analog may reduce polarity and metabolic stability.
- Methoxy vs. Dihydroxy : Compared to 6,7-dihydroxy-2-naphthoic acid (MW 204.18), the methoxy groups in the target compound reduce oxidative susceptibility and enhance steric protection, improving stability .
Isopropyl Substituent
Similar bulky groups are common in pharmaceuticals to optimize target engagement and reduce off-target effects.
Physicochemical and Commercial Considerations
- Ethyl Ester Availability : The ethyl analog’s commercial availability at high costs (€176–681) suggests challenging synthesis or purification processes .
- Reference Standards : Compounds like (6-Methoxynaphthalen-2-yl)acetic Acid (Ref: MM0152.01) are used as pharmaceutical impurities or metabolites, indicating regulatory relevance for quality control .
Research Implications
- Drug Design : The target compound’s balance of hydrophilic (hydroxyl, methoxy) and hydrophobic (isopropyl, ester) groups makes it a candidate for optimizing logP values in drug discovery.
- Synthetic Challenges : High costs and discontinuation trends underscore the need for streamlined synthetic routes for naphthoate derivatives.
Preparation Methods
Protection of the Hydroxyl Group
The hydroxyl group at position 4 is highly reactive and requires protection during subsequent alkylation and methoxylation steps. tert-Butyldimethylsilyl (TBDMS) ether is a common protecting group due to its stability under basic and alkylation conditions.
Procedure :
Introduction of the Isopropyl Group
The isopropyl group at position 8 is introduced via Friedel-Crafts alkylation , leveraging the electron-rich nature of the naphthalene ring.
Procedure :
Methoxylation at Positions 6 and 7
Methoxy groups are installed using dimethyl sulfate (DMS) under basic conditions. This step requires careful temperature control to avoid over-alkylation.
Procedure :
-
Dissolve the isopropyl-substituted intermediate (1.0 equiv) in acetone.
-
Add potassium carbonate (3.0 equiv) and DMS (2.2 equiv) dropwise at 0°C.
-
Reflux at 60°C for 8 hours.
Deprotection of the Hydroxyl Group
The TBDMS group is removed under mild acidic conditions to regenerate the hydroxyl functionality.
Procedure :
-
Dissolve the methoxylated product (1.0 equiv) in tetrahydrofuran.
-
Add tetrabutylammonium fluoride (1.5 equiv) at 0°C.
-
Stir at 25°C for 2 hours.
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid at position 2 to a methyl ester via Fischer esterification .
Procedure :
-
Reflux the deprotected compound (1.0 equiv) in methanol with concentrated H₂SO₄ (0.1 equiv) for 12 hours.
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Neutralize with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.
Alternative Synthetic Routes
Direct Methylation in Aqueous Media
Recent advancements utilize water as a solvent for methylation, improving safety and reducing environmental impact.
Procedure :
-
Suspend 4-hydroxy-8-isopropyl-6,7-dihydroxy-2-naphthoic acid (1.0 equiv) in water.
-
Add DMS (1.7 equiv) and NaOH (2.0 equiv) at 50°C.
Enzymatic Demethylation-Esterification
A novel approach employs laccase enzymes for regioselective demethylation followed by esterification, though yields remain suboptimal.
Procedure :
-
Treat 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate (1.0 equiv) with laccase in acetate buffer (pH 5.0).
Optimization Strategies
Solvent Selection
Catalytic Enhancements
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve DMS reactivity in biphasic systems.
-
Microwave-assisted synthesis reduces methoxylation time from 8 hours to 1 hour.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Protection | TBDMS protection, alkylation | 70–78 | High regioselectivity | Multiple purification steps |
| Aqueous Methylation | Water as solvent | 75–80 | Eco-friendly, fewer steps | Lower yield for bulky substrates |
| Enzymatic Approach | Laccase-mediated demethylation | 50–60 | Mild conditions | Scalability challenges |
Q & A
Q. What are the key spectroscopic techniques for characterizing Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate, and how do substituents influence spectral interpretation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. The hydroxyl group at position 4 and methoxy groups at 6 and 7 will show distinct proton environments. For example, the aromatic protons adjacent to electron-donating groups (e.g., methoxy) exhibit upfield shifts in -NMR, while the isopropyl group introduces splitting patterns due to diastereotopic protons. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm) and hydroxyl bands (~3200–3500 cm). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns reflecting loss of isopropyl or methoxy groups. Compare spectral data to structurally similar compounds like 6,7-dihydroxynaphthalene-2-carboxylic acid, where hydroxyl groups enhance hydrogen bonding and alter solubility .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : A multi-step synthesis is required. Begin with a naphthalene precursor (e.g., 2-naphthol derivative) and sequentially introduce substituents. For example:
Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the 4-hydroxy group during subsequent reactions.
Alkylation : Introduce the isopropyl group at position 8 via Friedel-Crafts alkylation using isopropyl bromide and a Lewis acid (e.g., AlCl).
Methoxyation : Employ dimethyl sulfate or methyl iodide with potassium carbonate in DMF to install methoxy groups at positions 6 and 7 .
Esterification : Convert the carboxylic acid at position 2 to a methyl ester using methanol and HSO as a catalyst.
Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via column chromatography .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in sealed containers under inert atmosphere (N) at 4°C to prevent degradation. Avoid proximity to oxidizing agents.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Ventilate the area immediately .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination of this compound?
- Methodological Answer : Use the SHELX suite for refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXL to model twin domains. For positional disorder (e.g., isopropyl group), refine occupancy factors and apply restraints to thermal parameters. Validate the model using R and goodness-of-fit (GoF) metrics. Cross-validate with density functional theory (DFT)-optimized geometries to resolve ambiguities in electron density maps .
Q. How do the steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The isopropyl group at position 8 introduces steric hindrance, potentially slowing oxidative addition in palladium-catalyzed reactions. Methoxy groups at 6 and 7 act as electron donors, activating the naphthalene ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. To optimize coupling efficiency:
- Use bulky ligands (e.g., SPhos) to mitigate steric effects.
- Pre-functionalize the naphthalene core with boronic esters at less hindered positions (e.g., position 1).
Monitor reaction kinetics via -NMR or in situ IR to identify rate-limiting steps .
Q. What analytical approaches are effective in resolving stability discrepancies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
pH Stability : Prepare buffered solutions (pH 1–13) and analyze degradation via HPLC at 25°C and 40°C. The ester group may hydrolyze under acidic/basic conditions, forming 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoic acid.
Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare to the reported melting point (270–290°C for similar compounds) .
Light Sensitivity : Expose samples to UV-Vis light and monitor photodegradation products via LC-MS.
Data contradictions (e.g., unexpected degradation pathways) require multivariate analysis (e.g., PCA) to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
